molecular formula C16H22I2N6O4S B1672013 Iobenguane sulfate CAS No. 87862-25-7

Iobenguane sulfate

Cat. No.: B1672013
CAS No.: 87862-25-7
M. Wt: 648.3 g/mol
InChI Key: XNACDNPGABUBFR-UHFFFAOYSA-N
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Description

m-Iodobenzylguanidine hemisulfate: is a chemical compound that is structurally similar to the neurotransmitter norepinephrine. It is often used in its radioiodinated form for clinical applications, particularly in the diagnosis and treatment of adrenergic tumors. The compound is known for its ability to selectively accumulate in tissues rich in sympathetic neurons and neuroendocrine tumors .

Mechanism of Action

Target of Action

Iobenguane sulfate, also known as m-Iodobenzylguanidine hemisulfate or m-Iodobenzyl guanidine sulfate, primarily targets adrenergic nerve terminals . These nerve terminals are part of the sympathetic nervous system and play a crucial role in the body’s fight-or-flight response.

Mode of Action

The structure of this compound is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles . This uptake and storage mechanism allows this compound to be used as a diagnostic radiopharmaceutical agent.

Biochemical Pathways

This compound is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Pharmacokinetics

This compound is rapidly cleared from systemic circulation . It is then collected in adrenergically innervated tissues . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its use as a diagnostic radiopharmaceutical agent .

Result of Action

The primary result of this compound’s action is the ability to locate pheochromocytomas and neuroblastomas . These are types of tumors that can metabolize noradrenaline . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Additionally, certain drugs that block norepinephrine uptake or deplete norepinephrine stores may decrease this compound uptake in neuroendocrine tumors .

Biochemical Analysis

Biochemical Properties

The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, this compound is stored in the presynaptic storage vesicles .

Cellular Effects

This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . It localizes to adrenergic tissue and thus can be used to identify the location of tumors such as pheochromocytomas and neuroblastomas .

Molecular Mechanism

This compound is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Temporal Effects in Laboratory Settings

In a first-in-human phase 1 clinical study performed on 12 healthy adults with a high-specific-activity carrier-free formulation of this compound, it was found that the organ distribution and whole-body retention were similar to those of conventional this compound .

Dosage Effects in Animal Models

The lethal dose (LD50) of this compound varies depending on the animal model. For instance, the oral LD50 in mice is 300 mg/kg, while in rabbits it is 3200 mg/kg, and in rats it is 980 mg/kg .

Transport and Distribution

This compound is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues .

Subcellular Localization

This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Iodobenzylguanidine hemisulfate typically involves the reaction of m-iodobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of m-Iodobenzylguanidine hemisulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and ultraviolet detection to monitor the purity and identify any impurities. The compound is then crystallized and purified to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: m-Iodobenzylguanidine hemisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzylguanidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

m-Iodobenzylguanidine hemisulfate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of radioiodine-labeled compounds for imaging and therapy.

    Biology: Studied for its role in inhibiting ADP-ribosylation and affecting mitochondrial respiration.

    Medicine: Clinically used in the diagnosis and treatment of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.

    Industry: Employed in the development of radiopharmaceuticals for targeted cancer therapy .

Comparison with Similar Compounds

Uniqueness: m-Iodobenzylguanidine hemisulfate is unique due to its high affinity for norepinephrine transporters and its ability to be radioiodinated for clinical applications. Its selective accumulation in neuroendocrine tissues and tumors makes it a valuable tool in both diagnostic imaging and targeted cancer therapy .

Biological Activity

Iobenguane sulfate, commonly known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in diagnostic imaging and therapeutic applications for neuroendocrine tumors. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on recent research findings.

Overview of this compound

This compound is a synthetic analogue of norepinephrine and is utilized for both diagnostic imaging and therapeutic purposes, particularly in the treatment of certain types of tumors such as pheochromocytoma and neuroblastoma. The compound can be labeled with radioactive isotopes like iodine-123 or iodine-131, which allows for its use in single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy.

Pharmacokinetics

Iobenguane exhibits a unique pharmacokinetic profile characterized by rapid clearance from the bloodstream and significant accumulation in adrenergically innervated tissues. Key pharmacokinetic parameters include:

ParameterValue
Mean blood clearance58.1 mL/h/kg
Half-life in blood78.4 hours
Volume of distribution4,853 mL
Urinary excretion70-90% within 4 days

Iobenguane is predominantly excreted via the kidneys, with minimal fecal elimination. Studies indicate that approximately 70-90% of the administered dose is recovered unaltered in urine within four days .

Biological Mechanism

The biological activity of this compound is primarily attributed to its ability to mimic norepinephrine, allowing it to bind to norepinephrine transporters (NETs) present in neuroendocrine tissues. This property facilitates both imaging and therapeutic applications by targeting tumors that express these receptors.

  • Binding to NETs : Iobenguane selectively accumulates in tissues with high adrenergic innervation, such as the adrenal medulla and sympathetic nervous system tissues.
  • Radiation Therapy : When labeled with iodine-131, iobenguane emits beta radiation that can induce cytotoxic effects in tumor cells, leading to cell death.

Diagnostic Imaging

Iobenguane labeled with iodine-123 is widely used for SPECT imaging to visualize neuroendocrine tumors. A phase 1 clinical trial demonstrated that high-specific-activity formulations of iobenguane provide superior heart-to-mediastinum ratios compared to conventional formulations, enhancing diagnostic accuracy .

Therapeutic Use

Iobenguane I-131 has received FDA approval for treating unresectable or metastatic pheochromocytoma and paraganglioma. In a multicenter phase II trial involving 81 patients, 25% experienced significant reductions in antihypertensive medication requirements, indicating therapeutic efficacy .

Safety Profile

The safety profile of this compound has been assessed in various clinical studies. Common adverse effects include:

Adverse ReactionIncidence (%)
Lymphopenia≥10%
Neutropenia≥10%
Thrombocytopenia≥10%
Fatigue≥10%
Nausea≥10%

Notably, there is a reported incidence of myelodysplastic syndrome or acute leukemia in 6.8% of patients receiving therapeutic doses .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

  • Case Study on Neuroblastoma : A pediatric patient with refractory neuroblastoma showed significant tumor reduction following treatment with iobenguane I-131, demonstrating its potential as a therapeutic agent .
  • Pheochromocytoma Treatment : In a cohort study involving adults with pheochromocytoma, iobenguane I-131 treatment resulted in a 30% objective response rate and stabilization of disease in many patients who had previously undergone extensive therapies .

Properties

IUPAC Name

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNACDNPGABUBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22I2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87862-25-7
Record name Iobenguane sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOBENGUANE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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